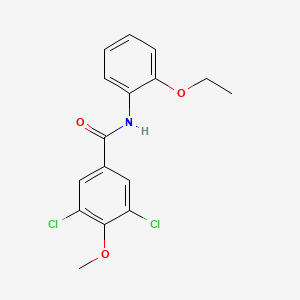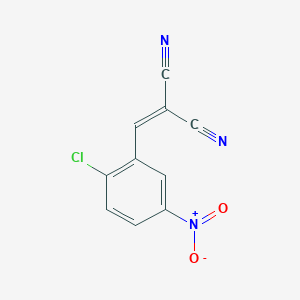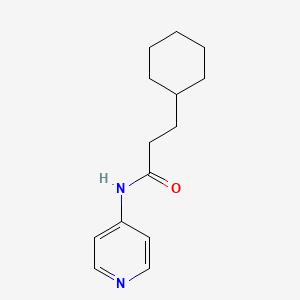
1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide derivatives involves several key steps, including the formation of the piperidine backbone and the introduction of morpholine and furoyl functional groups. One approach to synthesizing piperidine derivatives, similar to the target compound, involves the coupling of benzoyl or furoyl groups with piperidine precursors, as demonstrated in studies on related compounds. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the importance of substituent groups for enhancing activity and provided insights into the synthetic routes that could be adapted for the target compound (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the target compound, plays a crucial role in their chemical behavior and biological activity. Studies on similar compounds have utilized various spectroscopic techniques (e.g., NMR, LCMS, IR) for structural characterization, confirming the presence of piperidine, morpholine, and furoyl groups in the molecule (Selvakumar & Elango, 2017).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide derivatives is influenced by the functional groups present in the molecule. The furoyl group, in particular, can participate in various chemical reactions, offering pathways for further modification and functionalization of the molecule. The interaction of furoyl derivatives with nucleophiles, such as morpholine, underlies the synthesis of the target compound and its derivatives, enabling the exploration of their chemical properties and potential applications (Um & Min, 2008).
Physical Properties Analysis
The physical properties of 1-(2-furoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide, such as solubility, melting point, and stability, are critical for its practical applications. These properties are determined by the compound's molecular structure and can affect its behavior in biological systems and chemical reactions. Research on related compounds has provided valuable information on optimizing these properties for medicinal and chemical applications (Feskov et al., 2019).
Chemical Properties Analysis
The chemical properties of the target compound, including its reactivity, stability, and interactions with biological targets, are central to its potential applications in drug discovery. Studies on derivatives of piperidine and morpholine have shed light on the mechanisms of action, potential therapeutic effects, and the role of structural modifications in enhancing biological activity. For instance, research on carbamate derivatives bearing 2-furoyl-1-piperazine has highlighted the importance of the furoyl group in enzyme inhibition and antibacterial activity, suggesting similar potential for the target compound (Abbasi et al., 2017).
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(18-5-8-19-9-12-23-13-10-19)14-3-6-20(7-4-14)17(22)15-2-1-11-24-15/h1-2,11,14H,3-10,12-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJFZVNAMBZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-carbonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)

![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)




![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)